- Preparation of dihydroisoquinoline-2(1H)-carboxamides and related compounds and their use in treating medical conditions, World Intellectual Property Organization, , ,

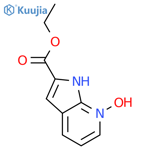

Cas no 942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)

![Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate structure](https://ko.kuujia.com/scimg/cas/942920-55-0x500.png)

942920-55-0 structure

상품 이름:Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS 번호:942920-55-0

MF:C10H9BrN2O2

메가와트:269.094661474228

MDL:MFCD11518924

CID:796770

PubChem ID:44608107

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 화학적 및 물리적 성질

이름 및 식별자

-

- Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylicacid, 4-bromo-, ethyl ester

- 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester

- BCP07197

- AKOS015835546

- SY104971

- MFCD11518924

- AB64162

- J-521324

- Ethyl 4-Bromo-7-azaindole-2-carboxylate

- DB-079844

- CS-0004646

- SC3471

- 942920-55-0

- VLZWUULVFAASBC-UHFFFAOYSA-N

- Ethyl 1H-4-Bromo-pyrrolo[2,3-b]pyridine-2-carboxylate

- SCHEMBL3603471

- Ethyl 4-bromo-1H-pyrrolo[2 pound not3-b]pyridine-2-carboxylate

- DTXSID70659706

- Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

- ethyl 4-bromo-1H-pyrrolo [2,3-b]pyridine -2-carboxylate

- DS-10835

-

- MDL: MFCD11518924

- 인치: 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)

- InChIKey: VLZWUULVFAASBC-UHFFFAOYSA-N

- 미소: O=C(C1NC2C(=C(C=CN=2)Br)C=1)OCC

계산된 속성

- 정밀분자량: 267.98500

- 동위원소 질량: 267.985

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 4

- 중원자 수량: 15

- 회전 가능한 화학 키 수량: 3

- 복잡도: 250

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 6

- 토폴로지 분자 극성 표면적: 55A^2

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.6

실험적 성질

- 색과 성상: White to Yellow Solid

- 밀도: 1.6±0.1 g/cm3

- 융해점: No data available

- 비등점: No data available

- 플래시 포인트: No data available

- 굴절률: 1.653

- PSA: 54.98000

- LogP: 2.50210

- 증기압: No data available

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 보안 정보

- 신호어:Warning

- 피해 선언: H302;H315;H319;H335

- 경고성 성명: P261;P305+P351+P338

- 보안 지침: H303+H313+H333

- 저장 조건:2-8 °C

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 세관 데이터

- 세관 번호:2933990090

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 212494-5g |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 5g |

£2216.00 | 2022-03-01 | |

| TRC | E258700-10mg |

Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 10mg |

$ 90.00 | 2022-06-05 | ||

| Fluorochem | 212494-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 250mg |

£296.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JH152-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 250mg |

1490CNY | 2021-05-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTTB0072-5G |

ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 5g |

¥ 9,246.00 | 2023-04-03 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0573-5g |

ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE |

942920-55-0 | 95 | 5g |

$1350 | 2021-06-25 | |

| Alichem | A029188716-10g |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 10g |

$2007.04 | 2023-08-31 | |

| Aaron | AR006CWR-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 97% | 250mg |

$88.00 | 2025-01-23 | |

| abcr | AB308654-1g |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |

942920-55-0 | 95% | 1g |

€498.90 | 2025-02-14 | |

| abcr | AB308654-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |

942920-55-0 | 95% | 250mg |

€258.50 | 2025-02-14 |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 65 °C

참조

합성 방법 2

반응 조건

1.1 Reagents: Trimethylammonium bromide , Methanesulfonic anhydride Solvents: Chloroform ; 0 °C → 25 °C; 16 h, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled

참조

- Preparation of aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건

1.1 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; rt; 18 h, rt

참조

- Indole compound, preparation and pharmaceutical composition and application thereof, China, , ,

합성 방법 4

반응 조건

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

참조

- Preparation of 3-[1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl]phenyl phenyl ureas for treating conditions mediated by at least one BRaf family kinase, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

참조

- Preparation of pyrrolo[2,3-b]pyridines as inhibitors of Akt activity, World Intellectual Property Organization, , ,

합성 방법 6

합성 방법 7

반응 조건

참조

- Preparation of pyrrolopyridine carboxylic acid derivatives for the treatment of neurological and psychiatric disorder, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; 5 min, 0 °C; 0 °C → rt; 18 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

참조

- Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase, Journal of Medicinal Chemistry, 2010, 53(10), 3973-4001

합성 방법 9

반응 조건

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; 6 h, rt

참조

- Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4610-4614

합성 방법 10

반응 조건

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

참조

- Preparation of novel pyrrolo[2,3-b]pyridine derivatives as histamine c-Met kinase inhibitors, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Water ; rt; pH 10, rt

1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C

1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C

참조

- Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton, Yaoxue Xuebao, 2013, 48(12), 1792-1799

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Raw materials

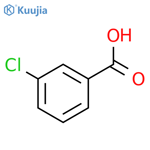

- 3-Chlorobenzoic acid

- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester, 7-oxide

- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-, ethyl ester

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preparation Products

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 관련 문헌

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) 관련 제품

- 23491-54-5(Hoechst 33258 analog 2)

- 879807-72-4((2Z)-2-(4-bromophenyl)methylidene-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one)

- 1185299-94-8({5-(2,6-Dimethylmorpholin-4-yl)methyl-1H-tetrazol-1-yl}acetic acid hydrochloride)

- 1261941-08-5(6-Chloro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid)

- 1823902-44-8(methyl 3-bromo-5-ethynylbenzoate)

- 2138193-33-4(4-Piperidinamine, 1-cyclopropyl-4-ethynyl-)

- 1943685-42-4(tert-butyl N-1-(4-bromophenyl)cyclohexylcarbamate)

- 1421528-79-1(5-bromo-N-3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylthiophene-2-sulfonamide)

- 1251694-74-2(methyl 2-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate)

- 1040645-67-7(N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:942920-55-0)Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

순결:99%

재다:1g

가격 ($):250.0